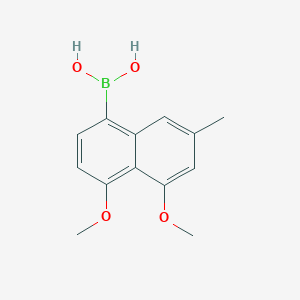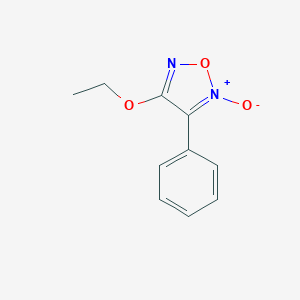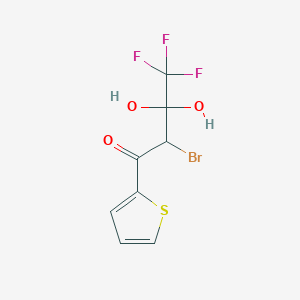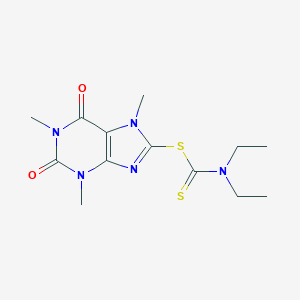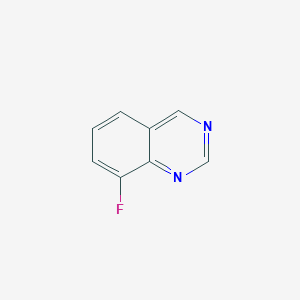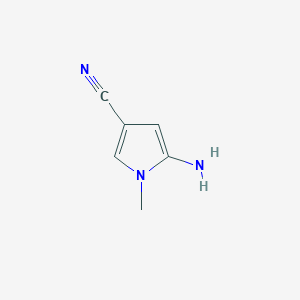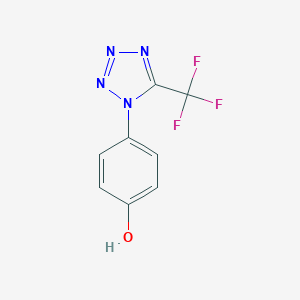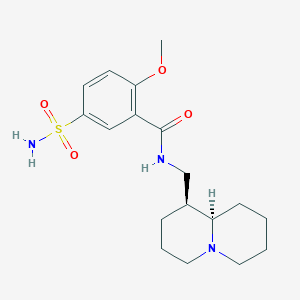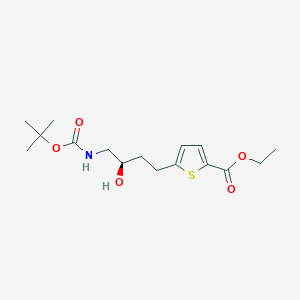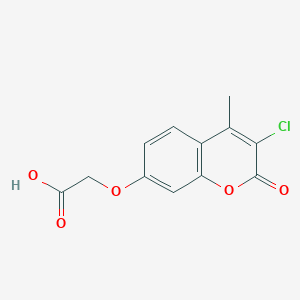
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicinal chemistry, fluorescence labeling, and as precursors in organic synthesis. This particular compound is characterized by the presence of a carboxymethoxy group at the 7th position, a chlorine atom at the 3rd position, and a methyl group at the 4th position on the coumarin backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 4-methylcoumarin and chloroacetic acid.
Esterification: The carboxymethoxy group is introduced via esterification of chloroacetic acid with 4-methylcoumarin in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group of the coumarin ring, potentially yielding dihydrocoumarin derivatives.
Substitution: The chlorine atom at the 3rd position can be substituted with various nucleophiles, such as amines or thiols, to form a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydrocoumarin derivatives.
Substitution: Various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Carboxymethoxy)-3-chloro-4-methylcoumarin has several applications in scientific research:
Fluorescence Labeling: Due to its coumarin backbone, it is used as a fluorescent probe in biochemical assays and imaging studies.
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, including natural product analogs and pharmaceuticals.
Material Science: Utilized in the preparation of photosensitive polymers and other advanced materials.
Mechanism of Action
The biological activity of 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. The presence of the carboxymethoxy group enhances its solubility and bioavailability, while the chlorine atom may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-(Carboxymethoxy)-4-methylcoumarin: Lacks the chlorine atom at the 3rd position, which may affect its reactivity and biological activity.
3-Chloro-4-methylcoumarin: Lacks the carboxymethoxy group, resulting in different solubility and bioavailability properties.
4-Methylcoumarin: Lacks both the chlorine and carboxymethoxy groups, serving as a simpler scaffold with different applications.
Uniqueness
The unique combination of the carboxymethoxy group, chlorine atom, and methyl group in 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these combined features are advantageous.
Properties
IUPAC Name |
2-(3-chloro-4-methyl-2-oxochromen-7-yl)oxyacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO5/c1-6-8-3-2-7(17-5-10(14)15)4-9(8)18-12(16)11(6)13/h2-4H,5H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLOCRJKRZBQBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357534 |
Source


|
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176446-74-5 |
Source


|
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(Carboxymethoxy)-3-chloro-4-methylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
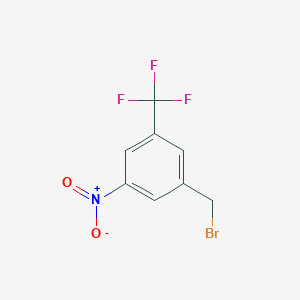
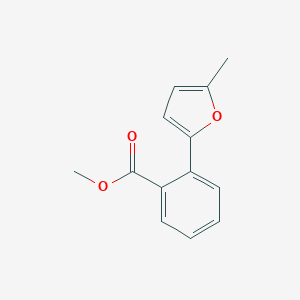
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)
![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
